molecular formula C8H9F3N2O B8754236 2-Amino-1-(6-(trifluoromethyl)pyridin-3-YL)ethanol

2-Amino-1-(6-(trifluoromethyl)pyridin-3-YL)ethanol

Cat. No.: B8754236
M. Wt: 206.16 g/mol
InChI Key: MVMREPVBWAFDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(6-(trifluoromethyl)pyridin-3-YL)ethanol is a useful research compound. Its molecular formula is C8H9F3N2O and its molecular weight is 206.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

2-amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethanol

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)7-2-1-5(4-13-7)6(14)3-12/h1-2,4,6,14H,3,12H2

InChI Key

MVMREPVBWAFDRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(CN)O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250 mL round-bottomed flask, 2-nitro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol (2.4 g, 10.2 mmol) was combined with THF (40 ml) and methanol (40.0 ml) to give a colorless solution and placed under N2 atmosphere. 360 mg of 10% Pd/C was added. Ammonium formate (3.2 g, 50.8 mmol) was added. The reaction mixture was stirred at room temperature overnight. Complete by LCMS. The reaction mixture was purged with N2 and then filtered through Celite. The Celite filtercake was washed several times with methanol. The combined washes and filtrate was concentrated in vacuo. The residue was taken up in dichloromethane/0.01% NaOH and extracted 5 times with dichloromethane. The organic layers were dried over Na2SO4 and concentrated in vacuo. Product was still present in the aqueous phase so saturated NaCl was added to the aqueous phase and the aqueous phase was extracted 3 times with dichloromethane. The organic layers were dried over Na2SO4 and concentrated in vacuo. The combine product as a pale yellow solid was triturated with ether to get an off-white powder which was washed twice with ether/hexanes to afford 2-amino-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol (1.05 g). (M+H)+=207 m/e. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 2.76 (dd, J=12.84, 7.93 Hz, 1H) 3.15 (dd, J=12.84, 3.78 Hz, 1H) 4.75 (dd, J=8.12, 3.97 Hz, 1H) 7.69 (d, J=8.31 Hz, 1H) 7.93 (dd, J=8.12, 1.70 Hz, 1H) 8.71 (d, J=1.51 Hz, 1H).
Name
2-nitro-1-(6-(trifluoromethyl)pyridin-3-yl)ethanol
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
360 mg
Type
catalyst
Reaction Step Three

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